molecular formula C10H8N6 B3036751 6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline CAS No. 400077-48-7

6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline

Cat. No.: B3036751
CAS No.: 400077-48-7
M. Wt: 212.21 g/mol
InChI Key: OUUQVSZERFCFBS-UHFFFAOYSA-N
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Description

6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure combining pyrazole, triazole, and quinazoline moieties, which contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of pyrazole derivatives with triazole intermediates, followed by cyclization with quinazoline precursors, can yield the desired compound. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds .

Scientific Research Applications

6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, this compound can effectively block its activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline is unique due to its specific combination of pyrazole, triazole, and quinazoline rings, which confer distinct biological activities and potential therapeutic benefits. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer treatment .

Properties

IUPAC Name

2,3,5,7,11,12-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10(14),12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-2-8-7(9-6(1)3-13-15-9)4-11-10-12-5-14-16(8)10/h3-5H,1-2H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUQVSZERFCFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC3=NC=NN23)C4=C1C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline
Reactant of Route 2
6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline
Reactant of Route 3
6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline
Reactant of Route 4
6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline
Reactant of Route 5
6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline
Reactant of Route 6
Reactant of Route 6
6,9-dihydro-5H-pyrazolo[3,4-f][1,2,4]triazolo[1,5-a]quinazoline

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